methanone](/img/structure/B5745742.png)
[5-amino-3-(4-methylphenyl)-1H-1,2,4-triazol-1-yl](2-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-3-(4-methylphenyl)-1H-1,2,4-triazol-1-ylmethanone is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-(4-methylphenyl)-1H-1,2,4-triazol-1-ylmethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with 2-chlorobenzoyl chloride in the presence of a base, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-3-(4-methylphenyl)-1H-1,2,4-triazol-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Azide or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, 5-amino-3-(4-methylphenyl)-1H-1,2,4-triazol-1-ylmethanone has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its triazole ring is known to exhibit various pharmacological activities, including antifungal, antibacterial, and antiviral properties .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced durability and functionality .
Mechanism of Action
The mechanism of action of 5-amino-3-(4-methylphenyl)-1H-1,2,4-triazol-1-ylmethanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-(4-methylphenyl)-1H-1,2,4-triazol-1-ylmethanone
- 5-amino-3-(4-methylphenyl)-1H-1,2,4-triazol-1-ylmethanone
- 5-amino-3-(4-methylphenyl)-1H-1,2,4-triazol-1-ylmethanone
Uniqueness
The uniqueness of 5-amino-3-(4-methylphenyl)-1H-1,2,4-triazol-1-ylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and allows for the formation of unique derivatives that may not be achievable with other halogenated analogs .
Properties
IUPAC Name |
[5-amino-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-(2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-10-6-8-11(9-7-10)14-19-16(18)21(20-14)15(22)12-4-2-3-5-13(12)17/h2-9H,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTUAEMNJNCHHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=N2)N)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5745663.png)
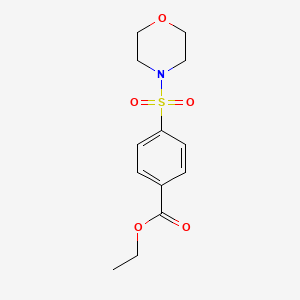

![3-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5745688.png)
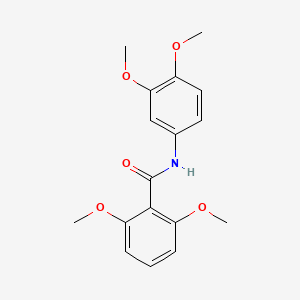
![N-[2-(dimethylamino)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5745704.png)
![2-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5745721.png)
![N-(2-ethyl-6-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5745727.png)
![propan-2-yl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5745732.png)

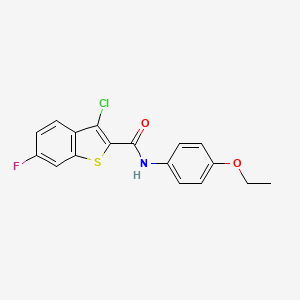
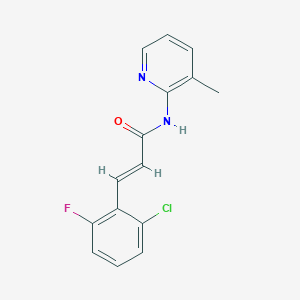
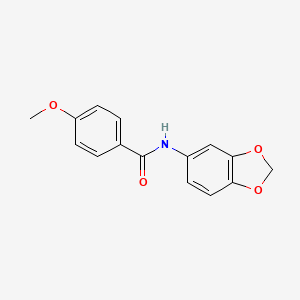
![(2Z)-N-[8-(dimethylamino)octyl]-2-hydroxyiminoacetamide;hydrochloride](/img/structure/B5745756.png)
